molecular formula C4H6Br2O B3381203 2,2-Dibromocyclopropane-1-methanol CAS No. 22084-99-7

2,2-Dibromocyclopropane-1-methanol

Cat. No.: B3381203
CAS No.: 22084-99-7
M. Wt: 229.9 g/mol
InChI Key: WGGWTNZMORMBKX-UHFFFAOYSA-N
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Description

2,2-Dibromocyclopropane-1-methanol is an organic compound characterized by a cyclopropane ring substituted with two bromine atoms and a methanol group. This compound is of interest due to its unique structure and reactivity, making it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dibromocyclopropane-1-methanol can be synthesized through the dibromocyclopropanation of unsaturated alcohols. This process involves the addition of dibromocarbene to alkenes under phase-transfer conditions. Typically, a strong base such as 50% sodium hydroxide is used, along with vigorous stirring and long reaction times . An alternative method involves using continuous flow chemistry with 40% sodium hydroxide as the base, which allows the reaction to proceed under ambient conditions with comparable yields .

Industrial Production Methods

Industrial production of this compound often employs the Makosza reaction, which involves the vigorous stirring of a solution of the starting alkene and haloform (such as bromoform) with a concentrated aqueous solution of sodium hydroxide and a phase-transfer catalyst . This method is favored for its efficiency and ability to produce high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromocyclopropane-1-methanol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

    Oxidation Reactions: The methanol group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to form cyclopropane derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products

    Substitution: Products include substituted cyclopropane derivatives.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include cyclopropane derivatives with reduced bromine content.

Scientific Research Applications

2,2-Dibromocyclopropane-1-methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dibromocyclopropane-1-methanol involves its reactivity due to the presence of the dibromocyclopropane ring. The strain in the cyclopropane ring makes it highly reactive, allowing it to participate in various chemical reactions. The bromine atoms and methanol group further enhance its reactivity, enabling it to undergo substitution, oxidation, and reduction reactions.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

(2,2-dibromocyclopropyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Br2O/c5-4(6)1-3(4)2-7/h3,7H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGWTNZMORMBKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Br)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201303380
Record name 2,2-Dibromocyclopropanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201303380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22084-99-7
Record name 2,2-Dibromocyclopropanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22084-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dibromocyclopropanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201303380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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